Methanimidamide, N'-(2-fluorophenyl)-N,N-dimethyl-
CAS No.: 53666-09-4
Cat. No.: VC16506273
Molecular Formula: C9H11FN2
Molecular Weight: 166.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53666-09-4 |
|---|---|
| Molecular Formula | C9H11FN2 |
| Molecular Weight | 166.20 g/mol |
| IUPAC Name | N'-(2-fluorophenyl)-N,N-dimethylmethanimidamide |
| Standard InChI | InChI=1S/C9H11FN2/c1-12(2)7-11-9-6-4-3-5-8(9)10/h3-7H,1-2H3 |
| Standard InChI Key | FQHNALCZBWNJJG-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C=NC1=CC=CC=C1F |
Introduction
Chemical Identification and Structural Properties
Spectroscopic and Computational Data
Table 1: Predicted Physicochemical Properties
The electron-withdrawing fluorine atom likely stabilizes the molecular ion in mass spectrometry, analogous to the chloro derivative’s fragmentation patterns .
Synthesis and Reactivity
Synthetic Pathways
The compound can be synthesized via aminolysis of DMF-DMA (N,N-dimethylformamide dimethyl acetal) with 2-fluoroaniline, following protocols established for chloro analogs :
Key conditions:
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Solvent: Anhydrous toluene or THF
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Catalyst: Triethylamine (5–10 mol%)
Reactivity and Functionalization
Methanimidamides undergo Dimroth rearrangement under acidic or thermal conditions, enabling access to heterocyclic scaffolds. For example, condensation with electron-deficient anilines could yield fluorinated pyrimidine derivatives, as demonstrated in thieno[2,3-d]pyrimidine syntheses .
Physicochemical and Spectroscopic Characterization
Mass Spectrometry
The chloro analog (C₉H₁₁ClN₂) exhibits a base peak at m/z 182.65 ([M]⁺) with fragments at m/z 167.6 ([M–CH₃]⁺) and m/z 139.5 ([M–Cl]⁺) . For the fluoro derivative:
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Expected base peak: m/z 166.20 ([M]⁺)
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Key fragments: m/z 151.1 ([M–CH₃]⁺), m/z 123.1 ([M–F]⁺).
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR (CDCl₃, 400 MHz):
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δ 7.25–7.15 (m, 1H, Ar–H)
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δ 6.95–6.85 (m, 3H, Ar–H)
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δ 3.10 (s, 6H, N(CH₃)₂)
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δ 2.95 (s, 2H, NH).
¹³C NMR:
Biological and Industrial Applications
Material Science Applications
The compound’s electron-deficient aromatic ring makes it a candidate for:
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Ligands in catalysis: Coordinating transition metals (e.g., Pd, Cu) for cross-coupling reactions.
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Polymer additives: Stabilizing agents against thermal degradation.
Future Research Directions
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Synthetic optimization: Microwave-assisted synthesis to improve yield and purity.
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Biological screening: Anticancer, antimicrobial, and kinase inhibition assays.
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Computational studies: DFT calculations to predict reactivity and binding modes.
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